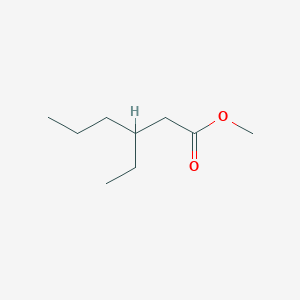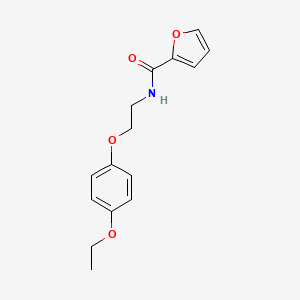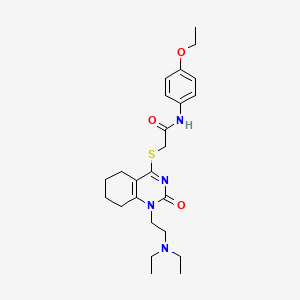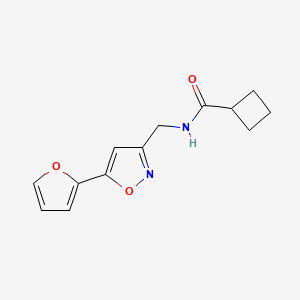
Methyl 3-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethylhexanoate is an organic compound with the molecular formula C₉H₁₈O₂. It is a type of ester, which is a derivative of carboxylic acids where the hydrogen atom of the hydroxyl group is replaced by an alkyl group. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in perfumes .
Mechanism of Action
Target of Action
Methyl 3-ethylhexanoate is a fatty acid methyl ester . It is found naturally in many foods and has a role as a plant metabolite . .
Biochemical Pathways
For instance, they can be part of the fatty acid metabolism, which is crucial for energy production and storage .
Pharmacokinetics
As a fatty acid methyl ester, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the urinary and fecal routes .
Result of Action
As a fatty acid methyl ester, it may influence cellular processes such as energy metabolism and signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
Biochemical Analysis
Molecular Mechanism
As an ester, it can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of a carboxylic acid and an alcohol . This reaction is reversible, meaning that the carboxylic acid and alcohol can react to form the ester again in a process called esterification.
Temporal Effects in Laboratory Settings
The stability of Methyl 3-ethylhexanoate under various conditions has not been extensively studied. Like other esters, it is likely to be stable under normal storage conditions but may degrade over time or under specific conditions such as high temperatures or the presence of strong acids or bases .
Metabolic Pathways
Esters are generally metabolized in the body through a process called ester hydrolysis, which breaks down the ester into a carboxylic acid and an alcohol .
Subcellular Localization
Small lipophilic molecules like esters are often found in the cytoplasm or within lipid membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-ethylhexanoate can be synthesized through the esterification reaction between 3-ethylhexanoic acid and methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows: [ \text{3-ethylhexanoic acid} + \text{methanol} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where the reactants are heated under reflux conditions. The reaction mixture is then distilled to separate the ester from the reaction by-products. The use of continuous distillation and purification techniques ensures high purity of the final product .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-ethylhexanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).
Major Products Formed:
Hydrolysis: 3-ethylhexanoic acid and methanol.
Reduction: 3-ethylhexanol.
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Methyl 3-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .
Comparison with Similar Compounds
Methyl 3-ethylhexanoate can be compared with other esters such as:
Methyl hexanoate: Similar in structure but lacks the ethyl group on the hexanoic acid chain.
Ethyl hexanoate: Has an ethyl group instead of a methyl group attached to the ester functional group.
Methyl butanoate: A shorter chain ester with different physical and chemical properties.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor and versatility in various applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl 3-ethylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(5-2)7-9(10)11-3/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBLXFYSMSMRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2382766.png)
![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)
![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)




![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B2382781.png)

![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)
